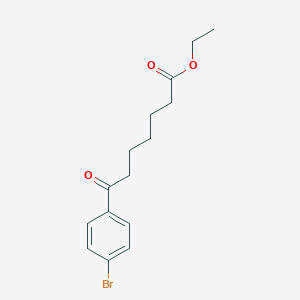

Ethyl 7-(4-bromophenyl)-7-oxoheptanoate

Overview

Description

Ethyl 7-(4-bromophenyl)-7-oxoheptanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromophenyl group attached to a heptanoate chain with a keto group at the seventh position

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some derivatives of 4-bromophenylacetic acid have been shown to undergo various reactions, forming different derivatives with potential biological activities .

Biochemical Pathways

Related compounds such as pyrazoline derivatives have been shown to affect various cellular components negatively under oxidative stress . They have also been associated with changes in acetylcholinesterase (AchE) activity, which affects normal nerve pulses’ transmission .

Result of Action

For instance, some indole derivatives have shown potent activity against HIV-1 . Similarly, pyrazoline derivatives have been associated with neurotoxic potentials, affecting the AchE activity and malondialdehyde (MDA) level in the brain of alevins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(4-bromophenyl)-7-oxoheptanoate typically involves the esterification of 7-(4-bromophenyl)-7-oxoheptanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

7-(4-bromophenyl)-7-oxoheptanoic acid+ethanolacid catalystEthyl 7-(4-bromophenyl)-7-oxoheptanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(4-bromophenyl)-7-oxoheptanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 7-(4-bromophenyl)-7-oxoheptanoic acid.

Reduction: Formation of 7-(4-bromophenyl)-7-hydroxyheptanoate.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 7-(4-bromophenyl)-7-oxoheptanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate

- Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate

- Ethyl 7-(4-methylphenyl)-7-oxoheptanoate

Uniqueness

Ethyl 7-(4-bromophenyl)-7-oxoheptanoate is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions that are not possible with other halogen atoms such as chlorine or fluorine.

Biological Activity

Ethyl 7-(4-bromophenyl)-7-oxoheptanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 341.245 g/mol. The compound features a heptanoate backbone, a brominated phenyl group, and an ester functional group, which contribute to its unique chemical behavior and potential biological interactions .

Target Interactions

Compounds with similar structures often exhibit diverse biological activities through interactions with various biological targets. This compound may interact with:

- Receptors : Similar brominated compounds have shown affinity for multiple receptors, suggesting potential therapeutic applications.

- Enzymes : The compound may undergo metabolic transformations that influence enzyme activity, impacting biochemical pathways .

Biochemical Pathways

Research indicates that related compounds can affect cellular components under oxidative stress, leading to various biological responses. For example, some derivatives have been shown to exhibit antimicrobial and anticancer properties through mechanisms involving apoptosis and cell cycle arrest .

Case Studies and Research Findings

- Antimicrobial Activity : Research on brominated organic compounds indicates that they may exhibit significant antimicrobial properties. For instance, studies have shown that brominated derivatives can effectively inhibit the growth of various bacterial strains .

- Anticancer Potential : A study focusing on phenylacetic acid derivatives demonstrated their ability to induce apoptosis in cancer cell lines. This suggests that this compound may also exert anticancer effects through similar mechanisms .

- Inflammation Modulation : Compounds with a bromo substituent have been linked to anti-inflammatory effects by modulating the release of inflammatory mediators. This could be relevant for developing treatments for inflammatory diseases .

Properties

IUPAC Name |

ethyl 7-(4-bromophenyl)-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BrO3/c1-2-19-15(18)7-5-3-4-6-14(17)12-8-10-13(16)11-9-12/h8-11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDKXIHMPQREOJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645509 | |

| Record name | Ethyl 7-(4-bromophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122115-53-1 | |

| Record name | Ethyl 4-bromo-ζ-oxobenzeneheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122115-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-(4-bromophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.